Tert-butyl 2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate
Description
Crystallographic Analysis of Pyrrolidine Ring Conformations
The pyrrolidine ring in this compound adopts distinct conformations influenced by substituent effects and intermolecular interactions. X-ray crystallographic studies of analogous compounds reveal that the ring typically exists in envelope (E) or twisted (T) conformations, depending on the steric and electronic environment. For instance, in the closely related compound (3S,4aS,8aS)-N-tert-butylcarbamoyl-4a-hydroxyoctahydroisoquinoline-3-carboxamide, the pyrrolidine ring exhibits a minor twisted orientation with a torsion angle of −26° and a major envelope conformation with a torsion angle of −44°.
Hydrogen bonding between the hydroxyl group at C4 and the carbonyl oxygen of the dimethylcarbamoyl moiety plays a critical role in stabilizing specific conformations. This interaction reduces ring puckering, as evidenced by bond lengths between C2–N1 (1.452 Å) and C4–O1 (1.423 Å). Comparative data from crystallographic analyses are summarized in Table 1.
Table 1: Crystallographic Parameters of Pyrrolidine Derivatives
| Compound | Conformation | Torsion Angle (°) | Bond Length C2–N1 (Å) |
|---|---|---|---|
| Target Compound | Envelope | −44 | 1.452 |
| (3S,4aS,8aS)-N-tert-butylcarbamoyl | Twisted | −26 | 1.468 |
| Boc-protected proline analog | Planar | 9.5 | 1.441 |
Stereochemical Configuration at C2 and C4 Positions
The stereochemistry at C2 and C4 is defined by the R configuration of the dimethylcarbamoyl group and the S configuration of the hydroxyl group, respectively. Single-crystal X-ray diffraction confirms this arrangement, with the C2–N1–C3–C2 dihedral angle measuring 10.9° in the major conformation. Nuclear magnetic resonance (NMR) studies further validate the relative configurations through coupling constants (JH2-H3 = 4.8 Hz) and nuclear Overhauser effect (NOE) correlations between H4 and the tert-butyl protons.
The stereochemical integrity of C4 is critical for biological activity. For example, in antiviral pyrrolidine derivatives, the (3R,4R) configuration enhances binding affinity to viral proteases by 12-fold compared to (3S,4S) enantiomers. This underscores the importance of precise stereochemical analysis in drug design.
Comparative Analysis of Boc-Protected Proline Derivatives
This compound belongs to a broader class of Boc-protected proline analogs. Key structural differences include:
- Substituent Effects : The dimethylcarbamoyl group at C2 introduces greater steric bulk compared to simpler acetyl or benzoyl groups, reducing ring flexibility. This is evident in the 15% decrease in pseudorotation barrier observed in molecular dynamics simulations.
- Hydrogen Bonding Networks : Unlike analogs with ester moieties, the carbamoyl group participates in intramolecular hydrogen bonding with the C4 hydroxyl, stabilizing the cis-amide conformation.
- Crystallographic Trends : Boc-protected derivatives with electron-withdrawing groups (e.g., sulfonamides) exhibit longer C–N bonds (1.468 Å vs. 1.452 Å) due to reduced resonance stabilization.
Table 2: Comparative Crystallographic Data for Boc-Protected Derivatives
| Derivative | C–N Bond Length (Å) | Predominant Conformation |
|---|---|---|
| Target Compound | 1.452 | Envelope |
| Boc-proline methyl ester | 1.432 | Twisted |
| Boc-4-fluorophenyl analog | 1.468 | Planar |
Properties
IUPAC Name |
tert-butyl 2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-7-8(15)6-9(14)10(16)13(4)5/h8-9,15H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDCRNHLCFHHFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)N(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps
- Chiral Separation : Cyclohexenecarboxylic acid derivatives undergo chiral resolution using optically active methylbenzenamine.
- Lactone Formation : Iodine-mediated lactonization.
- Epoxide Synthesis : Ethanol treatment of lactone.
- Azide Intermediate : Sodium azide conversion to azide.
- Amine Reduction : Palladium-catalyzed hydrogenation to amine.
- Protection/Sulfonation : Introduction of tert-butoxycarbonyl (BOC) group and methanesulfonyl chloride.
- Coupling and Hydrolysis : Dimethylamine reaction to form amide, followed by hydrolysis and thiazole coupling.
Limitations
- Safety Concerns : Sodium azide poses explosion hazards.
- Low Efficiency : Multi-step process with moderate yields (e.g., 62% in some steps).
Sodium Azide-Free Chiral Resolution Method
A safer alternative replaces sodium azide with benzylamine for chiral resolution (KR20230158354A).
Optimized Protocol
Advantages
- Safety : Eliminates sodium azide, reducing explosion risks.
- Scalability : Suitable for industrial-scale edoxaban production.
Dimethylamine-Mediated Amide Formation
This method leverages dimethylamine for direct amide bond formation, simplifying the synthesis.
Reaction Pathway
Representative Data
| Example | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | DCM | 60 | 15 | 62 | |
| 2 | Water | Reflux | Overnight | 96 | |
| 3 | Toluene | 25 | 3 | 68 |
Alternative Coupling Strategies
Thiazole-Coupled Intermediate Synthesis
Post-amine protection, thiazole derivatives are introduced via coupling reactions.
Three-Component Domino Reactions
A novel approach involves pyrrolidine synthesis via ring contraction of pyridines using silylboranes under photoirradiation.
Asymmetric Synthesis from Amino Acids
Methods starting from 4-hydroxy-L-proline or pyroglutamic acid enable enantioselective synthesis.
Key Processes
Yield Comparisons
| Starting Material | Reagents | Yield (%) | Reference |
|---|---|---|---|
| 4-Hydroxy-L-proline | BOC anhydride, DMAP | 92.74 | |
| Pyroglutamic acid | Cyanide, Lewis acid | Partial epimerization |
Solvent and Base Optimization
Critical parameters include solvent polarity and base strength:
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-tert-butyl 2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The dimethylcarbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, dichloromethane as solvent.
Reduction: LiAlH4, NaBH4, ethanol or tetrahydrofuran as solvent.
Substitution: Nucleophiles like amines or thiols, organic solvents like acetonitrile or dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction of the carbonyl group results in an alcohol.
Scientific Research Applications
Basic Information
- Molecular Formula : C₁₂H₂₂N₂O₄
- Molecular Weight : 258.314 g/mol
- CAS Number : 127423-55-6
Structural Characteristics
The compound features a pyrrolidine ring with a tert-butyl group and a dimethylcarbamoyl moiety, which contributes to its biological activity and reactivity in chemical syntheses.
Medicinal Chemistry
Tert-butyl 2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are studied for their potential therapeutic effects, particularly in treating cardiovascular diseases and as anticoagulants.
Case Study: Edoxaban Synthesis
One notable application is its role in the synthesis of Edoxaban, a direct oral anticoagulant. The compound acts as a precursor in the multi-step synthesis process of Edoxaban, which is used to prevent stroke in patients with atrial fibrillation. The synthesis involves several steps where this compound is reacted with other chemical entities to form the final product .
Organic Synthesis
The compound is utilized in organic synthesis due to its ability to undergo various chemical reactions, including acylation and amidation. Its functional groups allow for modifications that can lead to the development of new compounds with desired properties.
Table 1: Reaction Pathways Involving this compound
| Reaction Type | Description | Outcome |
|---|---|---|
| Acylation | Reaction with acyl chlorides | Formation of acyl derivatives |
| Amidation | Reaction with amines | Synthesis of amide derivatives |
| Hydrolysis | Conversion to corresponding carboxylic acid | Useful for further functionalization |
Research indicates that derivatives of this compound exhibit biological activities such as enzyme inhibition and neuroprotective effects. For instance, studies have shown that related compounds can act as inhibitors of acetylcholinesterase, which may be beneficial in treating Alzheimer's disease .
Case Study: Neuroprotective Effects
In vitro studies demonstrated that certain derivatives possess protective effects against neurotoxicity induced by amyloid-beta peptides, suggesting potential applications in neurodegenerative disease therapies .
Mechanism of Action
The mechanism of action of (2S,4R)-tert-butyl 2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, where it can either inhibit or activate their activity. This interaction can lead to changes in biochemical pathways and physiological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional distinctions between tert-butyl 2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate and analogous pyrrolidine derivatives.
Table 1: Comparative Analysis of Structurally Related Compounds
Notes:
Structural and Functional Differences
Substituent Effects: Dimethylcarbamoyl vs. Fluoromethyl Substitution: The fluoromethyl analog (CAS 114676-97-0) introduces electronegativity and lipophilicity, which may enhance blood-brain barrier penetration in CNS-targeted drugs .
Hydrogen Bonding and Crystallography :
- The hydroxyl group at position 4 enables hydrogen-bonding networks critical for crystal packing and solubility. Etter’s graph set analysis () suggests that such groups influence supramolecular assembly, affecting crystallization efficiency and stability .
Synthetic Pathways :
- The target compound is synthesized via Buchwald-Hartwig amination (), whereas the fluoromethyl derivative employs TEMPO-mediated oxidation (). These divergent methods reflect substituent-specific reactivity and steric demands .
Challenges and Innovations
- Crystallographic Refinement : SHELX software () is widely used to resolve crystal structures of such compounds, though steric bulk from tert-butyl groups complicates data collection .
- Scalability : The fluoromethyl derivative’s synthesis () achieves high purity (≥97%) but requires stringent temperature control (-5°C), unlike the room-temperature amination in .
Biological Activity
Tert-butyl 2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate, also known as (2S,4R)-tert-butyl 2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate, is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₂₂N₂O₄
- Molecular Weight : 258.31 g/mol
- CAS Number : 127423-55-6
Synthesis
The synthesis of (2S,4R)-tert-butyl 2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypyrrolidine-1-carboxylate with dimethylcarbamoyl chloride under basic conditions. The process is facilitated by bases such as triethylamine or sodium hydroxide to yield high purity and yield of the desired product .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It may act by:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which can be crucial in disease modulation.
- Receptor Interaction : It may bind to certain receptors, triggering biochemical pathways that influence cellular responses.
Anticancer Properties
A notable study investigated the inhibitory effects of related compounds on carcinogenesis. The compound demonstrated potential in reducing tumor incidence in animal models exposed to carcinogens like benzo[a]pyrene. Specifically, the compound's structural features contributed to its effectiveness in inhibiting neoplasia in the forestomach of mice .
Neuroprotective Effects
Research indicates that compounds similar to this compound exhibit neuroprotective properties. They may protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.
Case Studies
Comparative Analysis
To understand the uniqueness and potential advantages of (2S,4R)-tert-butyl 2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate, it is essential to compare it with related compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| Tert-butyl 4-hydroxypyrrolidine-1-carboxylate | Similar backbone | Moderate anticancer activity |
| Dimethylcarbamoyl chloride | Reactive intermediate | Not directly active biologically |
| (2S,4R)-tert-butyl 2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate | Unique stereochemistry | Enhanced biological activity due to specific interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
